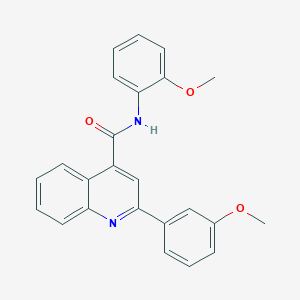![molecular formula C23H18N2O3S B332986 methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate](/img/structure/B332986.png)
methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate is a complex organic compound with a unique structure that combines a quinoline moiety with a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate typically involves multi-step organic reactions. One common method includes the formation of the quinoline ring followed by the introduction of the thiophene moiety. The final step involves the esterification of the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.
化学反应分析
Types of Reactions
methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester to a carboxylic acid.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
科学研究应用
methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiophene ring can interact with various enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- Methyl 2-({[2-(5-phenyl-2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate
- Methyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate
Uniqueness
methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate is unique due to the presence of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.
属性
分子式 |
C23H18N2O3S |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
methyl 2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H18N2O3S/c1-14-11-12-21(29-14)20-13-17(15-7-3-5-9-18(15)24-20)22(26)25-19-10-6-4-8-16(19)23(27)28-2/h3-13H,1-2H3,(H,25,26) |
InChI 键 |
JAIDLXNGYWQMIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
规范 SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ETHYL 2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B332909.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B332910.png)
![5-(4-bromophenyl)-3-chloro-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332911.png)
![butyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B332912.png)


![Methyl 2-({5-chloro-2-nitrobenzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332915.png)
![1-[3-(4-Fluorophenyl)acryloyl]-3,5-dimethylpiperidine](/img/structure/B332916.png)
![2-Phenoxyethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B332917.png)

![N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B332921.png)
![5-(4-bromophenyl)-N-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332926.png)
